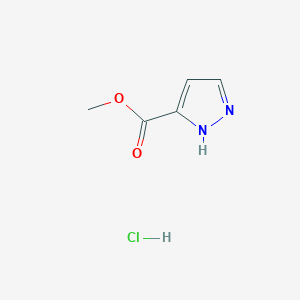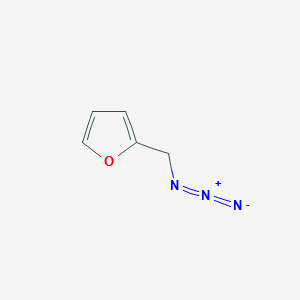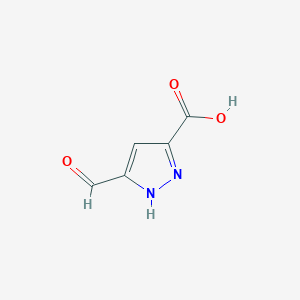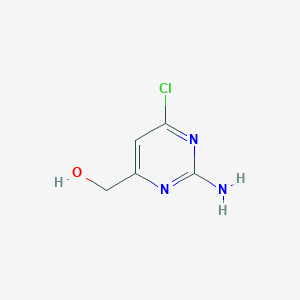
methyl 2-(2-aminoethoxy)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-aminoethoxy)benzoate hydrochloride, also known as M2AEB, is an organic compound with a broad range of applications in scientific research. It is a white crystalline solid with a molecular weight of 261.6 g/mol and a melting point of 102-104°C. M2AEB is a surfactant, meaning it can reduce the surface tension of a liquid, and is used in a variety of laboratory experiments. We will also discuss potential future directions for the use of M2AEB in scientific research.
Scientific Research Applications
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of applications in scientific research. It has been used as an adjuvant in vaccine formulations to enhance the body's immune response and as a stabilizer in DNA and protein formulations. It has also been used in the study of drug delivery systems, as a surfactant in the preparation of nanomaterials, and as a dispersant in the preparation of polymeric materials. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been used in the study of cellular membranes and in the study of drug absorption and distribution.
Mechanism of Action
Methyl 2-(2-aminoethoxy)benzoate hydrochloride acts as a surfactant, reducing the surface tension of liquids. This property makes it beneficial for use in a variety of laboratory experiments, as it can help to disperse materials evenly. Additionally, methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Biochemical and Physiological Effects
methyl 2-(2-aminoethoxy)benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the permeability of cellular membranes, allowing for the passage of certain compounds across the membrane. Additionally, it has been shown to increase the solubility of certain compounds, which can be beneficial for the study of drug delivery systems.
Advantages and Limitations for Lab Experiments
The main advantage of using methyl 2-(2-aminoethoxy)benzoate hydrochloride in laboratory experiments is its ability to reduce the surface tension of liquids and increase the solubility of certain compounds. This makes it beneficial for use in a variety of experiments, particularly those involving the study of drug delivery systems. However, it is important to note that methyl 2-(2-aminoethoxy)benzoate hydrochloride can also be toxic at high concentrations, so caution should be taken when using it in experiments.
Future Directions
Methyl 2-(2-aminoethoxy)benzoate hydrochloride has a variety of potential future applications in scientific research. For example, it could be used to study the effects of surfactants on cellular membranes or to explore the use of surfactants in drug delivery systems. Additionally, it could be used in the study of nanomaterials or to explore the use of surfactants in the preparation of polymeric materials. Finally, it could be used in the study of drug absorption and distribution, or as an adjuvant in vaccine formulations.
Synthesis Methods
Methyl 2-(2-aminoethoxy)benzoate hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2-aminoethanol and benzoic acid in the presence of sodium hydroxide to form methyl 2-(2-aminoethoxy)benzoate. The second step involves the reaction of this intermediate product with hydrochloric acid to form methyl 2-(2-aminoethoxy)benzoate hydrochloride hydrochloride.
properties
IUPAC Name |
methyl 2-(2-aminoethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEPZSSGHKIJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-aminoethoxy)benzoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B6611963.png)




![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)







![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)